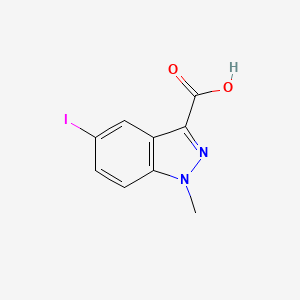
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Descripción general
Descripción
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, also known as 3-cyano-2,4-dioxopyrimidine-1-propanoic acid, is a small organic acid with a wide range of applications in the scientific and medical fields. It is a compound of carbon, nitrogen, oxygen, and hydrogen with a molecular weight of 175.19 g/mol and a melting point of approximately 219-222°C. This acid has been studied extensively due to its unique properties, which make it a useful tool for a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : Studies have shown the synthesis and characterization of uracil derivatives, including methods like X-ray diffraction, DSC–TGA techniques for thermal stability analysis, and UV spectral studies to explore interactions with DNA. The findings suggest these compounds' potential in material science and biological applications due to their electrostatic DNA binding capabilities (Yao et al., 2013).
Molecular Engineering and Biomedical Applications
- Molecular Engineering : Organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered at a molecular level, showing high efficiency in solar cell applications. Such advancements indicate the role of these compounds in renewable energy technologies (Kim et al., 2006).
Drug Synthesis and Evaluation
- Antitumor Activities : Derivatives have shown selective antitumor activities, demonstrating the potential in medicinal chemistry for developing new therapeutic agents. Research into the synthesis and evaluation of these compounds contributes to the ongoing search for effective cancer treatments (Xiong Jing, 2011).
Computational and Analytical Techniques
- Computational Studies : DFT and molecular docking studies have been employed to investigate the structural, electronic, and optical properties of these compounds, offering insights into their potential applications in drug design and material science (Fahim & Abu-El Magd, 2021).
Quality Control in Pharmaceutical Development
- Quality Control : Analytical methods, including 13C NMR-spectroscopy and LC-MS/MS, have been used to control the quality of active pharmaceutical ingredients among derivatives of 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. This research underscores the importance of precise analytical techniques in the development and quality assurance of new drugs (Zubkov et al., 2016).
Propiedades
IUPAC Name |
3-(5-cyano-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-3-5-4-11(2-1-6(12)13)8(15)10-7(5)14/h4H,1-2H2,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVPPYKPKBHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)


![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)


